REACTION_CXSMILES
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C[O:2][C:3]1[N:8]=[C:7]([O:9]C)[CH:6]=[C:5]([CH3:11])[N:4]=1.I[CH3:13]>>[CH3:13][N:4]1[C:5]([CH3:11])=[CH:6][C:7](=[O:9])[NH:8][C:3]1=[O:2]
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Name
|
|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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COC1=NC(=CC(=N1)OC)C
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Name
|
|
Quantity
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210 mL
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Type
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reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 2 days
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Duration
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2 d
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Type
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CUSTOM
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Details
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the excess of iodomethane was evaporated off under reduced pressure
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Type
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ADDITION
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Details
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the residue treated with 675 mL 1 N HCl
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Type
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TEMPERATURE
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Details
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the resulting mixture refluxed for one and a half hours
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Type
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CUSTOM
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Details
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neutralization with a concentrated sodium hydroxide solution, the water was removed under reduced pressure
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Type
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EXTRACTION
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Details
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the residue extracted with chloroform using a Soxhlet extractor
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Type
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CUSTOM
|
Details
|
The chloroform was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the crude compound recrystallized first from ethanol
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |